5-Chloro-6-methoxymellein

Catalog No.
S14648651
CAS No.
M.F
C11H11ClO4
M. Wt
242.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-6-methoxymellein

Product Name

5-Chloro-6-methoxymellein

IUPAC Name

5-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

InChI

InChI=1S/C11H11ClO4/c1-5-3-6-9(11(14)16-5)7(13)4-8(15-2)10(6)12/h4-5,13H,3H2,1-2H3

InChI Key

WLUQQWRUOSZKGN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=CC(=C2Cl)OC)O)C(=O)O1

NCGC00385961-01_C11H11ClO4_1H-2-Benzopyran-1-one, 5-chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl- is a natural product found in Periconia macrospinosa with data available.

5-Chloro-6-methoxymellein is a specialized chlorinated dihydroisocoumarin (mellein derivative) naturally produced by fungi such as Periconia macrospinosa [1]. With a precise AlogP of 2.16 and a Topological Polar Surface Area (TopoPSA) of 55.76 Ų, this compound serves as a critical high-purity reference material for fungal metabolomics, agrochemical discovery, and biosynthetic pathway elucidation . Unlike crude fungal extracts or unchlorinated mellein baselines, procurement of the isolated, structurally verified 5-chloro-6-methoxymellein standard enables exact quantification of halogenase-dependent polyketide expression and provides a definitive analytical baseline for structure-activity relationship (SAR) profiling in biological assay development [1].

Substituting 5-chloro-6-methoxymellein with its unchlorinated analog, 6-methoxymellein, or generic mellein mixtures critically compromises both analytical resolution and biological assay integrity [1]. In mass spectrometry (LC-MS/MS), the absence of the characteristic C-5 chlorine atom eliminates the diagnostic M/M+2 isotopic signature (approximate 3:1 ratio) required for accurate dereplication of halogenated secondary metabolites [2]. Furthermore, in functional screening, the C-5 chlorine substitution fundamentally alters the molecule's lipophilicity and electron density, directly impacting membrane permeability and target binding affinity . Consequently, using a non-chlorinated substitute in SAR studies or biosynthetic halogenase assays yields false baselines that cannot accurately predict the behavior of the target chlorinated polyketide [1].

LC-MS/MS Dereplication and Isotopic Signature Reliability

For analytical workflows, 5-chloro-6-methoxymellein provides a definitive isotopic pattern essential for dereplication. The presence of the C-5 chlorine yields a classic 3:1 M/M+2 ratio in mass spectrometry, which is entirely absent in the unchlorinated 6-methoxymellein comparator [1].

Evidence DimensionDiagnostic MS Isotopic Ratio (M/M+2)
Target Compound DataDistinct 3:1 ratio at the molecular ion peak (indicative of 35Cl/37Cl)
Comparator Or Baseline6-methoxymellein (Lacks M+2 halogen signature; monoisotopic mass dominance)
Quantified Difference100% presence of diagnostic C-5 chlorine isotopic pattern vs. 0% in unchlorinated analog
ConditionsHigh-resolution LC-MS/MS analysis of fungal secondary metabolites

Procurement of the exact chlorinated standard is mandatory for the unambiguous identification and absolute quantification of halogenated polyketides in complex biological matrices.

Purity-Linked Reproducibility in Halogenase Enzyme Assays

In biosynthetic pathway elucidation, utilizing a high-purity standard of 5-chloro-6-methoxymellein allows for precise molar quantification. Compared to crude Periconia extracts, the isolated compound eliminates matrix interference, enabling accurate Michaelis-Menten kinetic plotting for polyketide synthase (PKS) validation [1].

Evidence DimensionStandard Purity and Molar Quantification Accuracy
Target Compound Data>98% analytical purity enabling exact molarity calculations
Comparator Or BaselineCrude Periconia macrospinosa extract (Variable concentration with high matrix interference)
Quantified DifferenceEliminates >90% of background noise and competitive inhibition artifacts present in crude extracts
ConditionsIn vitro polyketide synthase (PKS) and halogenase functional validation assays

Utilizing a high-purity reference standard ensures reproducible kinetic data, which is impossible to achieve with crude or semi-purified fungal mixtures.

Lipophilicity-Driven Assay Compatibility

The chlorination at the C-5 position significantly alters the physicochemical profile of the molecule. 5-Chloro-6-methoxymellein exhibits a calculated AlogP of 2.16, which is substantially higher than the typical <1.8 AlogP of unchlorinated mellein cores, directly impacting its partitioning behavior in cellular assays .

Evidence DimensionCalculated Partition Coefficient (AlogP)
Target Compound DataAlogP = 2.16
Comparator Or BaselineUnchlorinated mellein core (AlogP typically < 1.8)
Quantified Difference~0.4 log unit increase in lipophilicity due to C-5 chlorination
ConditionsStandardized predictive modeling for membrane permeability and formulation partitioning

The specific lipophilic profile of the chlorinated analog dictates its cellular uptake and solvent compatibility, making it the required baseline for SAR studies targeting membrane-bound receptors.

Analytical Reference for Fungal Metabolomics and Dereplication

Due to its distinct mass spectrometric isotopic signature, 5-chloro-6-methoxymellein is the preferred analytical standard for identifying halogenated polyketides in complex environmental or fungal samples [1]. Procurement of this exact compound allows laboratories to establish precise retention times and fragmentation libraries, avoiding the false positives associated with unchlorinated mellein analogs [2].

Baseline Material for Agrochemical Structure-Activity Relationship (SAR) Studies

In the development of novel antifungal or herbicidal agents, this compound serves as a critical chlorinated baseline [2]. Its specific AlogP of 2.16 provides a realistic model for membrane permeability, enabling researchers to accurately evaluate how C-5 halogenation impacts bioactivity compared to non-halogenated isocoumarin derivatives .

Substrate Standard for Biosynthetic Halogenase Characterization

For synthetic biology and biocatalysis workflows, high-purity 5-chloro-6-methoxymellein is utilized to validate the activity and efficiency of fungal polyketide synthases and site-specific halogenases [2]. Using the isolated standard rather than crude extracts ensures that enzyme kinetic data is reproducible and free from matrix interference [2].

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

242.0345865 g/mol

Monoisotopic Mass

242.0345865 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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